molecular formula C6H6ClF3N2 B1487761 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole CAS No. 1284226-91-0

4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole

Cat. No. B1487761
M. Wt: 198.57 g/mol
InChI Key: PRGGUBNQVPFYBC-UHFFFAOYSA-N
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Description

“4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole” is a chemical compound with the molecular formula C6H6ClF3N2. It has a molecular weight of 198.57 g/mol .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole”, is an important area of organic chemistry. Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The synthesis of trifluoromethylpyridines, which are structurally similar to “4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole”, has been reported in the literature .


Molecular Structure Analysis

The molecular structure of “4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole” consists of a five-membered pyrazole ring with two adjacent nitrogen atoms. The pyrazole ring is substituted at the 4-position with a 2-chloroethyl group and at the 3-position with a trifluoromethyl group .

Scientific Research Applications

Synthesis and Functionalization

  • New Flexible Synthesis Methods : Pyrazoles with functionalized side chains attached to carbon 3 and varying substituents attached to carbon 5 can be synthesized through a process involving the coupling of protected alkynols with acid chlorides, followed by reactions with hydrazine to form the pyrazole nucleus. This method facilitates the creation of 5-substituted 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles, serving as precursors for further functionalization into polyfunctional pyrazoles (Grotjahn et al., 2002).

  • Copper-Mediated Synthesis : A copper-mediated process enables the synthesis of 4-(trifluoromethyl)pyrazoles from α,β-alkynic tosylhydrazones through a domino sequence of cyclization, trifluoromethylation, and detosylation. This approach is notable for its mild and convenient conditions, producing 4-CF3 N-H pyrazole cores (Wang et al., 2017).

  • Copper-Catalyzed Chemoselective Synthesis : A series of 4-trifluoromethyl pyrazoles can be prepared via copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives, demonstrating moderate to excellent yields and excellent regioselectivity (Lu et al., 2019).

Catalysis and Material Science

  • Palladium(II) Complexes : The synthesis of palladium(II) complexes of pyrazolated thio/selenoethers from 4-bromo-1-(2-chloroethyl)-1H-pyrazole introduces materials capable of catalyzing Suzuki-Miyaura coupling reactions efficiently. Additionally, these complexes can serve as single-source precursors for the synthesis of palladium selenide (PdSe) and palladium (Pd4Se) nano-particles, demonstrating their potential in nanotechnology and catalysis (Sharma et al., 2013).

Biological Activity and Material Functionalization

  • Antioxidant and Antimicrobial Activity : Novel series of pyrazoles have been synthesized showing promising antioxidant and antimicrobial activities. This highlights the potential of trifluoromethylated pyrazoles in developing new therapeutic agents with enhanced biological activities (Bonacorso et al., 2015).

properties

IUPAC Name

4-(2-chloroethyl)-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2/c7-2-1-4-3-11-12-5(4)6(8,9)10/h3H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGGUBNQVPFYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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